Cas no 1361924-40-4 (2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid is a chlorinated biphenyl derivative featuring an acrylic acid functional group. This compound is of interest in synthetic organic chemistry and environmental research due to its structural similarity to polychlorinated biphenyls (PCBs), which are widely studied for their persistence and bioaccumulation potential. The presence of both chlorinated aromatic rings and a reactive acrylic acid moiety makes it a versatile intermediate for further chemical modifications, such as polymerization or conjugation. Its well-defined structure allows for precise investigations into PCB degradation pathways or the development of analytical standards. The compound’s stability and functional group reactivity also lend utility in materials science for specialized polymer applications.
2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid structure
1361924-40-4 structure
商品名:2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid
CAS番号:1361924-40-4
MF:C15H8Cl4O2
メガワット:362.034820556641
CID:4993491

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid 化学的及び物理的性質

名前と識別子

    • 2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid
    • インチ: 1S/C15H8Cl4O2/c16-11-5-8(2-4-14(20)21)1-3-10(11)9-6-12(17)15(19)13(18)7-9/h1-7H,(H,20,21)/b4-2+
    • InChIKey: MRJQYIJMFRBZPP-DUXPYHPUSA-N
    • ほほえんだ: ClC1C=C(/C=C/C(=O)O)C=CC=1C1C=C(C(=C(C=1)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 389
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 37.3

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011008186-250mg
2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid
1361924-40-4 97%
250mg
484.80 USD 2021-07-05
Alichem
A011008186-500mg
2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid
1361924-40-4 97%
500mg
815.00 USD 2021-07-05
Alichem
A011008186-1g
2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid
1361924-40-4 97%
1g
1,445.30 USD 2021-07-05

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid 関連文献

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acidに関する追加情報

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic Acid: A Comprehensive Overview

2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid (CAS No. 1361924-40-4) is a highly specialized organic compound with a unique structure that combines a biphenyl system and an acrylic acid moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and advanced chemical synthesis. The biphenyl core of the molecule, substituted with four chlorine atoms at specific positions, contributes to its distinct electronic and physical properties. The acrylic acid group further enhances its reactivity and functional versatility.

The synthesis of 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid involves a multi-step process that typically begins with the preparation of the biphenyl derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the purity of the final product. Researchers have also explored the use of microwave-assisted reactions to accelerate the synthesis process, which has shown promising results in terms of yield and selectivity.

One of the most notable applications of this compound is in the development of advanced materials with tailored properties. For instance, 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid has been used as a building block for constructing self-healing polymers. These materials exhibit remarkable mechanical strength and the ability to recover their original properties after damage, making them ideal for use in aerospace, automotive industries, and biomedical devices. Recent studies have demonstrated that incorporating this compound into polymer matrices significantly enhances their thermal stability and mechanical resilience.

In the pharmaceutical sector, 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid has shown potential as a precursor for drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it a valuable component in designing targeted drug delivery platforms. Moreover, its biocompatibility has been validated in preclinical studies, paving the way for its use in therapeutic applications.

The electronic properties of 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid also make it an attractive candidate for optoelectronic devices. Researchers have investigated its role in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to facilitate efficient charge transport and emission characteristics has been highlighted in several recent publications. For example, a study published in *Advanced Materials* demonstrated that incorporating this compound into OLED structures significantly improved device efficiency and longevity.

From an environmental standpoint, understanding the degradation pathways of 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid is crucial for assessing its ecological impact. Recent research has focused on biodegradation mechanisms under various environmental conditions. Findings indicate that while the compound is relatively stable under standard conditions, specific microbial strains can metabolize it into less harmful byproducts. This knowledge is essential for developing sustainable waste management strategies for industries utilizing this compound.

In conclusion, 2,3',4',5'-tetrachlorobiphenyl-4-acrylic acid (CAS No. 1361924-40-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research and industrial processes. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological innovations.

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